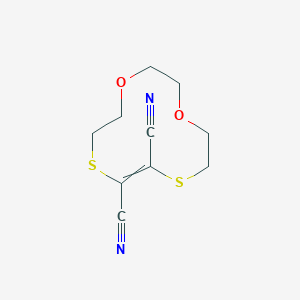
1,4-Dioxa-7,10-dithiacyclododec-8-ene-8,9-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-二氧杂-7,10-二硫杂环十二-8-烯-8,9-二腈是一种化学化合物,其分子式为C10H12N2O2S2。它以一个十二元环结构中存在两个氧原子和两个硫原子以及两个连接到环上的氰基为特征。
准备方法
合成路线和反应条件
1,4-二氧杂-7,10-二硫杂环十二-8-烯-8,9-二腈的合成通常涉及在受控条件下将合适的先驱体环化。一种常见的方法涉及在碱的存在下使二硫醇与二卤代烃反应形成二硫杂环十二烷环。随后可以通过使用氰化物来源的亲核取代反应引入氰基。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。该过程将针对产率和纯度进行优化,通常涉及连续流反应器和先进的纯化技术,例如色谱法和结晶。
化学反应分析
反应类型
1,4-二氧杂-7,10-二硫杂环十二-8-烯-8,9-二腈可以发生多种化学反应,包括:
氧化: 环中的硫原子可以氧化形成亚砜或砜。
还原: 氰基可在适当条件下还原为胺。
取代: 氰基可以参与亲核取代反应,导致形成各种衍生物。
常用试剂和条件
氧化: 过氧化氢或间氯过氧苯甲酸 (mCPBA) 等试剂可用于氧化反应。
还原: 氢化铝锂 (LiAlH4) 或催化氢化等还原剂可用于还原氰基。
取代: 胺或醇等亲核试剂可用于取代反应,通常在碱的存在下进行。
形成的主要产物
氧化: 亚砜或砜。
还原: 胺。
取代: 根据所用亲核试剂的不同,形成各种取代衍生物。
科学研究应用
1,4-二氧杂-7,10-二硫杂环十二-8-烯-8,9-二腈在科学研究中有几个应用:
化学: 它被用作合成更复杂分子的构件以及配位化学中的配体。
生物学: 该化合物的衍生物可能具有作为酶抑制剂或作为研究生物系统的探针的潜力。
医药: 正在进行研究以探索其作为治疗剂的潜力,特别是在开发新药方面。
工业: 它可用于生产具有独特性能的特种化学品和材料。
作用机制
1,4-二氧杂-7,10-二硫杂环十二-8-烯-8,9-二腈的作用机制取决于其具体的应用。在生物系统中,它可能与酶或受体相互作用,抑制其活性或改变其功能。环结构中的氰基和硫原子可能在这些相互作用中发挥关键作用,可能形成共价键或与金属离子配位。
相似化合物的比较
类似化合物
1,4-二氧杂-7,10-二硫杂环十二烷: 缺少氰基,反应性不同。
1,4-二氧杂-7,10-二硫杂环十二-8-烯: 类似的环结构,但没有氰基。
1,4-二氧杂-7,10-二硫杂环十二-8-烯-8,9-二羧酸: 含有羧酸基团而不是氰基。
独特性
1,4-二氧杂-7,10-二硫杂环十二-8-烯-8,9-二腈由于环中同时存在氧原子和硫原子,以及氰基的存在而具有独特性。这种官能团的组合赋予其独特的化学性质和反应性,使其在研究和工业中具有多种应用价值。
属性
CAS 编号 |
142096-13-7 |
|---|---|
分子式 |
C10H12N2O2S2 |
分子量 |
256.3 g/mol |
IUPAC 名称 |
1,4-dioxa-7,10-dithiacyclododec-8-ene-8,9-dicarbonitrile |
InChI |
InChI=1S/C10H12N2O2S2/c11-7-9-10(8-12)16-6-4-14-2-1-13-3-5-15-9/h1-6H2 |
InChI 键 |
ODJAJVAAPDLRIQ-UHFFFAOYSA-N |
规范 SMILES |
C1COCCSC(=C(SCCO1)C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



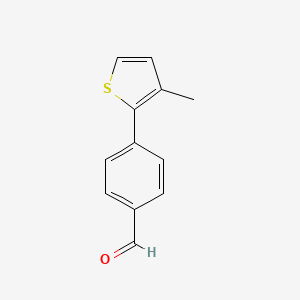
![[6-(1-Methyl-1H-indol-7-yl)-2H-1,3-benzodioxol-5-yl]methanol](/img/structure/B12539413.png)
![Ethyl {5-[(acridin-9-yl)amino]-2-methylphenyl}carbamate](/img/structure/B12539418.png)

![4-[(2,2-Diethoxyethyl)sulfanyl]-1,2-difluorobenzene](/img/structure/B12539421.png)
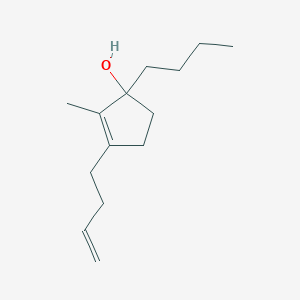
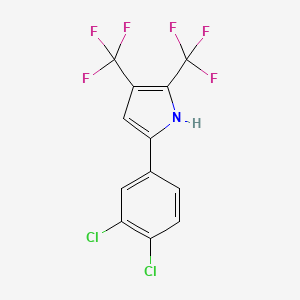
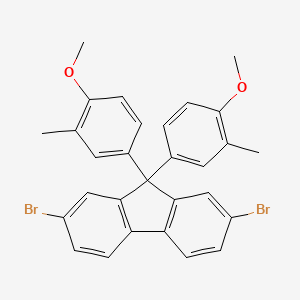
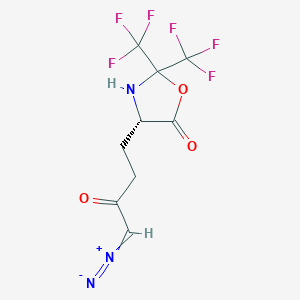
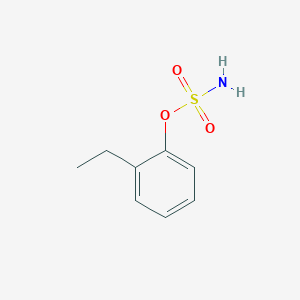
![3-{[tert-Butyl(diphenyl)silyl]oxy}-3-oxopropanoate](/img/structure/B12539457.png)
![Butanoic acid, 4-oxo-4-[[2-(4-thiazolyl)-1H-benzimidazol-5-yl]amino]-](/img/structure/B12539463.png)
![3,4-Bis[(4-methylphenyl)selanyl]but-3-en-1-ol](/img/structure/B12539476.png)
